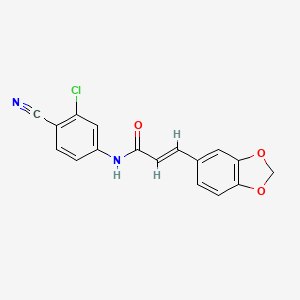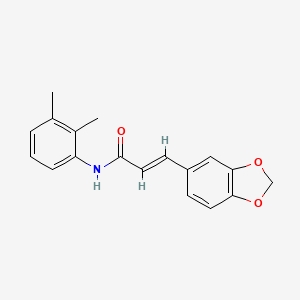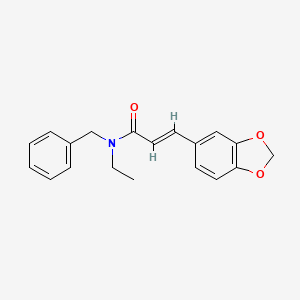
3-methyl-4-nitro-N-(propan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ISOPROPYL-3-METHYL-4-NITROBENZAMIDE is an organic compound characterized by its unique structure, which includes an isopropyl group, a methyl group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ISOPROPYL-3-METHYL-4-NITROBENZAMIDE typically involves the nitration of a benzamide derivative followed by the introduction of isopropyl and methyl groups. One common method includes:
Nitration: The benzamide derivative undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Alkylation: The nitrated benzamide is then subjected to alkylation reactions to introduce the isopropyl and methyl groups. This can be achieved using reagents such as isopropyl bromide and methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of N-ISOPROPYL-3-METHYL-4-NITROBENZAMIDE may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-ISOPROPYL-3-METHYL-4-NITROBENZAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions, amines.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: N-ISOPROPYL-3-METHYL-4-AMINOBENZAMIDE.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: N-ISOPROPYL-3-METHYL-4-CARBOXYBENZAMIDE.
Scientific Research Applications
N-ISOPROPYL-3-METHYL-4-NITROBENZAMIDE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ISOPROPYL-3-METHYL-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anti-inflammatory effects. The isopropyl and methyl groups may influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-ISOBUTYL-3-METHYL-4-NITROBENZAMIDE: Similar structure but with an isobutyl group instead of an isopropyl group.
N-ISOPROPYL-4-METHYL-3-NITROBENZAMIDE: Similar structure but with different positioning of the methyl and nitro groups.
Uniqueness
N-ISOPROPYL-3-METHYL-4-NITROBENZAMIDE is unique due to its specific arrangement of functional groups, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group may enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets.
This detailed article provides a comprehensive overview of N-ISOPROPYL-3-METHYL-4-NITROBENZAMIDE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H14N2O3 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-methyl-4-nitro-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)12-11(14)9-4-5-10(13(15)16)8(3)6-9/h4-7H,1-3H3,(H,12,14) |
InChI Key |
GXBHGDDFHQVUIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-methylphenyl)-2-[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11017295.png)
![3-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one](/img/structure/B11017296.png)





![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-[1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B11017350.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(1-methyl-1H-indol-3-yl)propanamide](/img/structure/B11017351.png)
![N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11017356.png)
![Methyl 3-nitro-5-({2-[(4-nitrophenyl)carbonyl]hydrazinyl}carbonyl)benzoate](/img/structure/B11017364.png)
![8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-fluorobenzenesulfonate](/img/structure/B11017370.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B11017383.png)
![(2R)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-phenyl-2-(1H-tetrazol-1-yl)ethanone](/img/structure/B11017386.png)
